molecular formula C19H17NO3S B5194522 4-anilinophenyl 4-methylbenzenesulfonate

4-anilinophenyl 4-methylbenzenesulfonate

Cat. No. B5194522
M. Wt: 339.4 g/mol
InChI Key: QTEVKKJQKFXJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-anilinophenyl 4-methylbenzenesulfonate (APMBS) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. APMBS is a sulfonate ester of 4-anilinophenyl 4-methylbenzenesulfonic acid, which is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 4-anilinophenyl 4-methylbenzenesulfonate is not well understood. However, studies have suggested that 4-anilinophenyl 4-methylbenzenesulfonate may inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and Physiological Effects
4-anilinophenyl 4-methylbenzenesulfonate has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-anilinophenyl 4-methylbenzenesulfonate has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-anilinophenyl 4-methylbenzenesulfonate is its potential use as an anticancer agent. However, 4-anilinophenyl 4-methylbenzenesulfonate has some limitations for lab experiments, including its low solubility in water and its potential toxicity.

Future Directions

There are several possible future directions for the study of 4-anilinophenyl 4-methylbenzenesulfonate. One direction is to further investigate the mechanism of action of 4-anilinophenyl 4-methylbenzenesulfonate in cancer cells. Another direction is to explore the potential use of 4-anilinophenyl 4-methylbenzenesulfonate as an anti-inflammatory agent. Additionally, the synthesis of 4-anilinophenyl 4-methylbenzenesulfonate analogs with improved solubility and lower toxicity could be explored.

Synthesis Methods

The synthesis of 4-anilinophenyl 4-methylbenzenesulfonate involves a multi-step process that includes the reaction of 4-methylbenzenesulfonyl chloride with 4-aniline to form 4-anilinobenzenesulfonyl chloride. This intermediate is then reacted with sodium methoxide to yield 4-anilinophenyl 4-methylbenzenesulfonate. The purity of the final product can be improved through recrystallization using ethanol.

Scientific Research Applications

4-anilinophenyl 4-methylbenzenesulfonate has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and pharmaceuticals. In material science, 4-anilinophenyl 4-methylbenzenesulfonate has been used as a building block for the synthesis of liquid crystals and polymers. In organic synthesis, 4-anilinophenyl 4-methylbenzenesulfonate has been used as a reagent for the synthesis of various compounds. In pharmaceuticals, 4-anilinophenyl 4-methylbenzenesulfonate has been studied for its potential use as an anticancer agent.

properties

IUPAC Name

(4-anilinophenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-15-7-13-19(14-8-15)24(21,22)23-18-11-9-17(10-12-18)20-16-5-3-2-4-6-16/h2-14,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEVKKJQKFXJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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